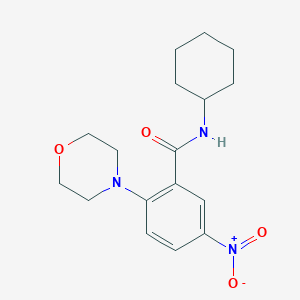![molecular formula C15H19N3OS B4166072 3-[(1-ethyl-2-pyrrolidinyl)methyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4166072.png)
3-[(1-ethyl-2-pyrrolidinyl)methyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives involves multiple routes and precursors. For instance, a novel 3-amino-4(3H)-quinazolinone was synthesized via interaction with 2,3-pyridine dicarboxylic anhydride, leading to various derivatives upon treatment with isocyanate, isothiocyanate, and other reagents. This process highlights the versatility of quinazolinone synthesis and its potential for creating biologically active compounds (Ammar et al., 2011).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interactions and properties of quinazolinone derivatives. The structure of these compounds is determined using various spectroscopic methods, including IR, 1H NMR, and mass spectrometry, providing detailed insights into their molecular configuration and potential for chemical modifications (Nawrocka, 2009).
Chemical Reactions and Properties
Quinazolinone derivatives undergo a range of chemical reactions, leading to diverse biological activities. For example, the synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one and its derivatives demonstrated significant analgesic activity, showcasing the compound's chemical reactivity and potential therapeutic applications (Osarodion, 2023).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as melting points, solubility, and crystallinity, are essential for their application in medicinal chemistry. These properties are influenced by the compound's molecular structure and synthesis route, affecting its stability, bioavailability, and overall efficacy in biological systems.
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, including reactivity with various reagents, stability under different conditions, and potential for forming bonds with biological targets, are critical for their application in drug development. Studies on these compounds reveal their potential as antimicrobial, anticonvulsant, and anti-inflammatory agents, among other activities, highlighting the importance of understanding their chemical behavior (Ammar et al., 2011), (Nawrocka, 2009), (Osarodion, 2023).
将来の方向性
特性
IUPAC Name |
3-[(1-ethylpyrrolidin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-2-17-9-5-6-11(17)10-18-14(19)12-7-3-4-8-13(12)16-15(18)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNHWFIBZKTMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-amino-3,4',4',6',8'-pentamethyl-2'-oxo-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile](/img/structure/B4166000.png)
![N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B4166002.png)


![N-allyl-2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4166020.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4166037.png)
![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4166043.png)

![2-[4-allyl-5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4166053.png)
![N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4166060.png)
![2-[(4-chlorophenyl)thio]-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B4166079.png)
![N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide](/img/structure/B4166085.png)
![6-(4-chlorophenyl)-2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4166088.png)
![2-[(2,4-dimethoxybenzyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4166095.png)